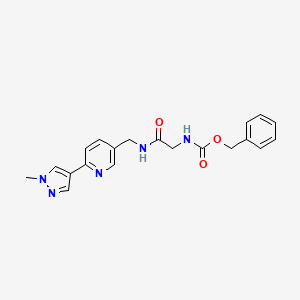

benzyl (2-(((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate

Description

Benzyl (2-(((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate is a synthetic small molecule featuring a benzyl carbamate group, a pyridine core substituted with a 1-methylpyrazole moiety, and a flexible oxoethyl linker. This compound is structurally designed to integrate key pharmacophoric elements, including hydrogen-bonding motifs (carbamate and amide groups) and aromatic heterocycles (pyridine and pyrazole), which are common in kinase-targeting agents .

Properties

IUPAC Name |

benzyl N-[2-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methylamino]-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O3/c1-25-13-17(11-24-25)18-8-7-16(9-21-18)10-22-19(26)12-23-20(27)28-14-15-5-3-2-4-6-15/h2-9,11,13H,10,12,14H2,1H3,(H,22,26)(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQIDNFUXBCWEKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)CNC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2-(((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate typically involves multi-step organic reactions. One common approach includes the formation of the pyrazole ring through cyclocondensation reactions involving hydrazine and a suitable diketone or ketoester . The pyridine moiety can be introduced via nucleophilic aromatic substitution reactions . The final step often involves the coupling of the pyrazole-pyridine intermediate with benzyl carbamate under conditions that facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-(((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Nucleophiles like amines, thiols, and halides

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by the presence of a benzyl group, a pyrazole moiety, and a pyridine ring. The synthesis typically involves the reaction of appropriate precursors through methods such as cyclocondensation, which is a common strategy for generating pyrazole derivatives. For instance, the cyclocondensation of hydrazine derivatives with carbonyl compounds can yield various substituted pyrazoles, which may serve as intermediates in synthesizing more complex structures like the target compound .

Anticancer Properties

Research indicates that compounds containing pyrazole and pyridine structures exhibit significant anticancer activities. These compounds can inhibit tumor growth and induce apoptosis in cancer cells. For example, studies have shown that pyrazole derivatives can act as inhibitors of specific cancer cell lines, demonstrating their potential as anticancer agents .

Antimicrobial Effects

Benzyl (2-(((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate has also been reported to possess antimicrobial properties. Pyrazole derivatives are known to exhibit activity against various bacterial and fungal strains, making them candidates for developing new antimicrobial agents .

Anti-inflammatory Activity

The compound may also demonstrate anti-inflammatory effects. Pyrazoles have been recognized for their ability to inhibit inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .

Applications in Drug Design

The structural features of this compound make it an attractive candidate for drug design:

Lead Compound Development

Due to its diverse biological activities, this compound can serve as a lead structure for developing new therapeutic agents targeting cancer, infections, or inflammatory diseases. Medicinal chemists can modify its structure to enhance efficacy or reduce toxicity.

Prodrug Formulations

The carbamate functional group allows for potential prodrug formulations where the compound could be modified to improve solubility or absorption before being converted into an active drug form in vivo .

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives similar to this compound:

Mechanism of Action

The mechanism of action of benzyl (2-(((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate involves its interaction with specific molecular targets and pathways. The pyrazole and pyridine moieties are known to bind to enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares core features with several kinase inhibitor candidates and PROTAC (proteolysis-targeting chimera) linkers. Below is a comparative analysis based on structural motifs, synthesis, and inferred properties:

Key Observations:

The PROTAC linker in EP 3 595 668 B1 uses a benzyl carbamate but pairs it with a benzoazepine core, highlighting versatility in targeting different proteins .

Aromatic Core Differences :

- The target compound’s pyridine-1-methylpyrazole system may favor π-π stacking and moderate solubility, whereas pyrimidine-based analogs (e.g., Compound 55) often exhibit stronger binding to kinase ATP pockets due to their planar geometry .

- Substituents like chloro (Compound 55) and sulfonamido (Compounds 46, 55) enhance target affinity or metabolic stability compared to the target’s pyrazole .

In contrast, rigid linkers like the cyclobutendienyl in Compound 55 may restrict orientation, favoring selective inhibition .

Synthetic Efficiency: Yields for analogs range from 58% to 86%, influenced by steric hindrance (e.g., tert-butyl groups) and reaction steps.

Research Implications and Limitations

While the evidence lacks direct data on the target compound, structural parallels suggest:

- Kinase Inhibition Potential: Pyridine-pyrazole systems are prevalent in FAK (Focal Adhesion Kinase) inhibitors, implying possible anti-cancer activity .

- PROTAC Compatibility : The benzyl carbamate linker could be adapted for degraders, as seen in EP 3 595 668 B1 .

- Optimization Needs : Introducing electron-withdrawing groups (e.g., sulfonamido) may improve potency, as demonstrated in Compounds 46 and 55 .

Biological Activity

Benzyl (2-(((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article provides an overview of its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available pyrazole and pyridine derivatives. The general synthetic route can be outlined as follows:

- Formation of Pyrazole Derivative : The initial step often includes the reaction of hydrazine derivatives with appropriate carbonyl compounds to form the pyrazole ring.

- Pyridine Modification : The introduction of the 6-(1-methyl-1H-pyrazol-4-yl) group is achieved through nucleophilic substitution on a pyridine ring.

- Carbamate Formation : The final step involves the formation of the carbamate by reacting the amine with an isocyanate derivative.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Recent studies indicate that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing similar structural motifs have shown effectiveness against various bacterial strains such as E. coli and S. aureus .

Table 1: Antimicrobial Activity of Related Pyrazole Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 25 mg/mL |

| Compound B | S. aureus | 50 mg/mL |

| Compound C | P. aeruginosa | 30 mg/mL |

Anticancer Properties

Benzyl carbamate derivatives have been explored for their anticancer potential. Notably, some related compounds have demonstrated submicromolar antiproliferative activity against pancreatic cancer cell lines by modulating mTORC1 pathways .

Case Study: Anticancer Activity

In a study involving N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, two compounds were identified with potent activity against MIA PaCa-2 cells, showcasing their ability to disrupt autophagic flux and increase autophagy levels .

Anti-Diabetic and Antioxidant Activities

Recent investigations into pyrazole derivatives have also highlighted their anti-diabetic effects, with some compounds exhibiting xanthine oxidase inhibition and antioxidant properties .

Table 2: Biological Activities of Pyrazole Derivatives

| Activity Type | Compound | Effectiveness |

|---|---|---|

| Anti-Diabetic | Pyz-1 | Inhibition of xanthine oxidase |

| Antioxidant | Pyz-2 | Significant antioxidant activity |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural components:

- Pyrazole Ring : The presence of the pyrazole moiety is crucial for antimicrobial and anticancer activities.

- Pyridine Linkage : Modifications on the pyridine ring can enhance biological efficacy.

- Carbamate Functionality : The carbamate group plays a significant role in bioactivity, potentially enhancing solubility and interaction with biological targets.

Q & A

Basic: What are the recommended synthetic routes for benzyl (2-(((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions, including condensation of pyrazole and pyridine precursors, followed by carbamate formation. Key steps include:

- Coupling Reactions : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the pyrazole moiety to the pyridine ring .

- Amide Bond Formation : Activate the carboxylic acid intermediate with EDCI/HOBt for coupling with the amine group .

- Carbamate Protection : Introduce the benzyl carbamate group using benzyl chloroformate under basic conditions (e.g., NaHCO₃) .

Optimization Tips : - Monitor reaction progress via TLC or HPLC.

- Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Improve yields by controlling temperature (0–25°C for carbamate formation) and anhydrous conditions .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm pyrazole (δ 7.5–8.5 ppm for aromatic protons), pyridine (δ 8.0–8.8 ppm), and carbamate (δ 4.0–5.0 ppm for benzyl CH₂) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign quaternary carbons.

- IR Spectroscopy : Identify amide (1650–1700 cm⁻¹) and carbamate (1720–1750 cm⁻¹) carbonyl stretches .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns .

Basic: How should researchers design initial biological activity screens for this compound?

Methodological Answer:

Leverage structural analogs (e.g., pyrazole-carbamate hybrids) to prioritize assays:

- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Anti-inflammatory Screening : Measure COX-2 inhibition via ELISA or prostaglandin E₂ (PGE₂) suppression in RAW 264.7 macrophages .

- Antimicrobial Testing : Perform broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies may arise from assay conditions or impurity profiles. Mitigate via:

- Standardized Protocols : Use identical cell lines, incubation times, and positive controls (e.g., doxorubicin for cytotoxicity) .

- Purity Validation : Confirm compound purity (>95%) via HPLC before testing .

- Mechanistic Follow-Up : For inconsistent results, perform target engagement studies (e.g., kinase profiling or Western blotting for apoptosis markers) .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?

Methodological Answer:

- Core Modifications :

- Replace the pyridine ring with isosteres (e.g., pyrimidine) to assess solubility .

- Vary substituents on the pyrazole (e.g., electron-withdrawing groups for enhanced stability) .

- Functional Group Analysis :

- Replace the benzyl carbamate with methyl or tert-butyl groups to study steric effects .

- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to targets like EGFR or COX-2 .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Simulate binding to kinases (e.g., BRAF V600E) using PDB structures (e.g., 4XV2) .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (GROMACS) .

- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond donors near the pyrazole nitrogen) using Schrödinger .

Advanced: What experimental approaches evaluate the compound’s stability under physiological conditions?

Methodological Answer:

- pH-Dependent Hydrolysis : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor degradation via HPLC .

- Plasma Stability : Assess half-life in human plasma (37°C, 1 hr) with LC-MS quantification .

- Light/Thermal Stability : Expose solid/liquid samples to ICH Q1B guidelines (UV light, 40°C/75% RH) .

Advanced: How can researchers design derivatives with improved pharmacokinetic properties?

Methodological Answer:

- Solubility Enhancement : Introduce polar groups (e.g., -OH, -SO₃H) on the pyridine ring .

- Metabolic Stability : Replace labile esters with amides; use deuterated analogs to block CYP450 oxidation .

- BBB Penetration : Calculate logP/logD (target 1–3) and P-gp efflux ratios (MDCK-MDR1 assay) .

Advanced: What methodologies elucidate enzymatic interactions (e.g., inhibition/activation) involving this compound?

Methodological Answer:

- Enzyme Assays :

- Kinase Inhibition : Use ADP-Glo™ kinase assay (e.g., against JAK2) .

- Protease Activity : Monitor fluorescence quenching in trypsin/chymotrypsin assays .

- ITC/BLI : Measure binding kinetics (Kd, kon/koff) via isothermal titration calorimetry or biolayer interferometry .

Advanced: How can crystallography or cryo-EM resolve the compound’s binding mode in target proteins?

Methodological Answer:

- Co-Crystallization : Soak protein crystals (e.g., COX-2) with 5 mM compound; collect data at 1.8 Å resolution (synchrotron source) .

- Cryo-EM : For large complexes (e.g., ribosomes), use 300 kV TEM with 50–100k magnification .

- Density Functional Theory (DFT) : Validate electron density maps for ligand orientation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.